5,6-Dichloro-1H-benzimidazole-4,7-dione is a chemical compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This compound features two chlorine atoms at the 5 and 6 positions of the benzimidazole ring and a dione functional group at the 4 and 7 positions. The structural formula is significant for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents.
The compound can be synthesized from various starting materials, including 1,2-diaminobenzene and substituted anilines, through several synthetic pathways. Research has highlighted its synthesis via microwave-assisted methods, revealing an efficient approach to producing benzimidazole derivatives with biological activity .
The synthesis of 5,6-dichloro-1H-benzimidazole-4,7-dione can be achieved through several methods:
The synthesis often involves multiple steps:
The molecular structure of 5,6-dichloro-1H-benzimidazole-4,7-dione is characterized by:
The molecular formula is , with a molecular weight of approximately 233.04 g/mol. The structural representation indicates significant electronic interactions due to the presence of chlorine atoms and carbonyl groups, influencing its reactivity and biological activity.
5,6-Dichloro-1H-benzimidazole-4,7-dione participates in various chemical reactions:
Reactions involving this compound often require specific conditions (temperature, solvent) to optimize yield and selectivity. For example, reactions can be carried out under reflux conditions with solvents like ethanol or acetic acid.
The mechanism of action for 5,6-dichloro-1H-benzimidazole-4,7-dione in biological systems typically involves:
Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting a potential mechanism that involves disruption of cellular processes critical for survival.
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly used to characterize this compound during synthesis and confirm its structure.
5,6-Dichloro-1H-benzimidazole-4,7-dione has several notable applications:
The core structure of benzimidazole-4,7-dione comprises a fused bicyclic system featuring a benzene ring conjugated with an imidazole-4,7-dione moiety. This scaffold is systematically named as 1H-benzimidazole-4,7-dione under IUPAC nomenclature, where the "1H" denotes the tautomeric hydrogen at the N1 position, and the "4,7-dione" specifies the carbonyl groups at the 4 and 7 positions of the benzimidazole ring [3] [8]. The compound 5,6-dichloro-1H-benzimidazole-4,7-dione (CAS No. 34674-41-4) is a halogenated derivative characterized by chlorine atoms at the 5 and 6 positions, with the molecular formula C₇H₂Cl₂N₂O₂ and a molecular weight of 217.01 g/mol [1] [5]. Its planar, electron-deficient quinonoid structure contributes to significant electrophilic character, enabling diverse covalent and non-covalent interactions with biological targets [4] [7].
Table 1: Key Physicochemical Properties of 5,6-Dichloro-1H-benzimidazole-4,7-dione
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₇H₂Cl₂N₂O₂ | Empirical analysis |
Molecular Weight | 217.01 g/mol | Mass spectrometry |
Topological Polar Surface Area (TPSA) | 62.8 Ų | Computational calculation |
Density | 1.81 g/cm³ | Experimental measurement |
Boiling Point | 434°C at 760 mmHg | Standardized thermogravimetry |
LogP (Partition Coefficient) | 1.48–1.92 | Chromatographic determination |
Hydrogen Bond Acceptors | 3 | Computational modeling |
Hydrogen Bond Donors | 1 | Computational modeling |
The structural classification of this derivative places it within the ortho-quinone family of benzimidazoles, where the dichloro substitution imposes significant electronic effects. The chlorine atoms reduce electron density in the benzene ring, enhancing the quinone's electrophilicity and redox reactivity. This electronic profile facilitates interactions with nucleophilic residues in enzyme active sites, such as cysteine thiols or lysine amines, making it a strategic pharmacophore for targeting oxidoreductases and nucleotide-binding proteins [7] [9]. Additionally, the scaffold’s planarity and rigidity support DNA intercalation, a mechanism exploited in anticancer drug design [4].
Benzimidazole therapeutics originated with the discovery of thiabendazole (anthelmintic) in the 1960s, followed by proton-pump inhibitors like omeprazole in the 1980s [8]. The scaffold’s versatility was further demonstrated in oncology with bendamustine (DNA alkylator) and abemaciclib (CDK4/6 inhibitor), both leveraging the benzimidazole core for target binding [4] [8]. The evolution toward 4,7-dione derivatives began in the early 2000s, driven by the need for compounds with enhanced redox activity. Gellis et al. pioneered benzimidazole-4,7-diones as mitomycin C analogs, demonstrating potent DNA cross-linking via bioreduction [4]. This work established the 4,7-dione motif as a critical pharmacophore for generating cytotoxic radicals in hypoxic tumor environments.
Table 2: Milestones in Benzimidazole Therapeutic Development
Era | Compound | Therapeutic Class | Key Structural Feature |
---|---|---|---|
1960s | Thiabendazole | Anthelmintic | Unsubstituted benzimidazole |
1980s | Omeprazole | Proton-pump inhibitor | Pyridine-linked benzimidazole |
1990s | Bendamustine | Alkylating agent | Nitrogen mustard-functionalized |
Early 2000s | Benzimidazole-4,7-diones | Anticancer lead | Quinonoid redox core |
2020s | 5,6-Dichloro derivatives | P2X3 antagonists & anticancer agents | 5,6-Dihalofunctionalization |
The incorporation of halogen atoms at the 5,6-positions emerged as a strategic advancement in the 2020s. KCB-77033, an early 5,6-dichloro-1H-benzimidazole-4,7-dione derivative, was identified as a P2X3 receptor antagonist (IC₅₀ = 1,030 nM) through high-throughput screening [7]. Concurrently, studies on benzimidazole-4,7-diones for colorectal and breast cancer revealed that dichloro substitution amplified cytotoxicity by 3–5-fold compared to non-halogenated analogs, attributed to improved membrane permeability and target affinity [4] [9]. These discoveries underscored the role of 5,6-dihalogenation in optimizing pharmacokinetic and pharmacodynamic properties.
Functionalization at the 5,6-positions of the benzimidazole-4,7-dione scaffold serves three primary objectives: electronic modulation, steric optimization, and metabolic stabilization.
Electronic Effects: Chlorine atoms, with their strong electron-withdrawing inductive effect (-I), reduce the electron density of the quinone ring. This amplifies the electrophilicity of the carbonyl carbons at C4 and C7, enhancing their susceptibility to nucleophilic attack by biological thiols or amines. Computational studies confirm a 30–40% increase in the positive electrostatic potential of the quinone ring upon 5,6-dichloro substitution, facilitating interactions with electron-rich residues in enzymes like dihydrofolate reductase (DHFR) or tyrosine kinases [2] [7]. This electronic perturbation also lowers the reduction potential of the quinone, promoting bioreduction in hypoxic tumor microenvironments to generate semiquinone radicals that induce DNA strand breaks [4] [9].
Steric Complementarity: The chlorine atoms occupy van der Waals volumes comparable to methyl groups but with greater polarity. In P2X3 receptor antagonists, 5,6-dichloro derivatives exhibit >20-fold selectivity over P2X2/3 receptors due to optimal filling of a hydrophobic subpocket in the ATP-binding site. Structure-activity relationship (SAR) studies reveal that bulkier 5,6-dibromo analogs diminish activity by 8-fold, while smaller 5,6-difluoro variants reduce binding affinity by 3-fold, underscoring the chlorine’s ideal steric fit [7].
Metabolic and Physicochemical Advantages: Dichloro substitution increases lipophilicity (LogP = 1.48–1.92), enhancing membrane permeability. Crucially, it blocks oxidative metabolism by cytochrome P450 enzymes at the 5,6-positions, a primary deactivation pathway for non-halogenated analogs. In microsomal stability assays, 5,6-dichloro derivatives exhibit 10-fold higher half-lives than methyl- or methoxy-substituted counterparts [7] [9]. Additionally, the chlorine atoms improve crystalline packing, as evidenced by the compound’s density (1.81 g/cm³) and melting point, facilitating pharmaceutical formulation [3] [5].
The synergy of these properties establishes 5,6-dichloro functionalization as a cornerstone in refining benzimidazole-4,7-diones for targeted therapies.
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: